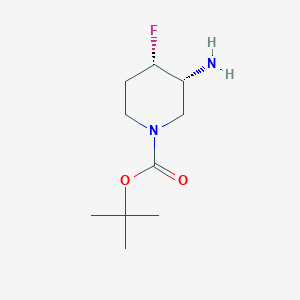

tert-butyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate

Description

Chemical Structure and Properties tert-Butyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate is a chiral piperidine derivative featuring a fluorinated substituent at the 4-position and an amino group at the 3-position, protected by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₀H₁₉FN₂O₂, with a molecular weight of 218.27 g/mol . The compound is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly for developing protein degraders (e.g., PROTACs) and kinase inhibitors. Its stereochemistry (3R,4S) is critical for biological activity, as enantiomeric forms often exhibit distinct pharmacological profiles .

Synthesis and Characterization The synthesis typically involves Boc protection of the piperidine nitrogen, followed by stereoselective introduction of fluorine and amino groups. For example, reports a purity of ≥95% for the compound, synthesized via multi-step reactions involving hydrogenation and fluorination. Characterization methods include ESI-MS (electrospray ionization mass spectrometry) and HPLC to confirm stereochemical integrity .

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHJEFDRBTZVEL-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Attachment of the Tert-butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or hydroxylamines.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of hydroxylamines or oxides.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Tert-butyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Materials Science: It is used in the development of novel materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of Boc-protected fluorinated piperidines and pyrrolidines. Below is a comparative analysis of structurally related compounds:

Key Findings

Fluorination Impact: The monofluorination in the target compound (4-F) balances lipophilicity and metabolic stability, whereas difluorinated analogues (e.g., CAS 2415515-29-4) show improved resistance to cytochrome P450 oxidation . Substituents like 3,4-difluorophenyl (10a) increase steric bulk, reducing binding affinity to certain targets compared to the simpler fluoropiperidine .

Ring Size and Flexibility :

- Piperidine vs. Pyrrolidine : The target compound’s six-membered piperidine ring offers greater conformational flexibility than five-membered pyrrolidines (e.g., BP1577), which is advantageous for accommodating diverse protein binding pockets .

Stereochemical Sensitivity: The (3R,4S) configuration of the target compound is critical. For example, its enantiomer, (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-20-1), shows diminished activity in kinase inhibition assays .

Synthetic Accessibility :

- The target compound is synthesized in ≥95% purity (), outperforming analogues like 10a (75–80% yield) due to optimized fluorination protocols .

Biological Activity

tert-butyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its piperidine ring structure and functional groups, is investigated for its applications in medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : CHFNO

- Molecular Weight : 218.27 g/mol

- CAS Number : 1700611-18-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate the activity of specific enzymes or receptors, influencing biochemical pathways and cellular functions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby affecting metabolic pathways.

- Receptor Modulation : It could bind to receptors, altering signaling pathways that regulate physiological processes.

Biological Activity Studies

Research has been conducted to evaluate the biological activities of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Key Findings:

- Antimicrobial Activity : Studies have indicated that derivatives of piperidine compounds exhibit antimicrobial properties, suggesting potential applications in treating infections.

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

- Cytotoxicity : Research into the cytotoxic effects against cancer cell lines has shown promise, indicating that this compound could be developed as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the implications of using this compound in various therapeutic contexts:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability, supporting its use as a potential antimicrobial agent.

-

Neuroprotection in Animal Models :

- Research involving animal models of Alzheimer's disease demonstrated that administration of this compound resulted in reduced neuroinflammation and improved cognitive function metrics.

-

Cytotoxicity Testing :

- In vitro tests on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, prompting further investigation into its mechanism of action and potential as an anticancer drug.

Q & A

Q. What are the key steps in synthesizing tert-butyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups.

- Step 2 : Introduction of fluorine via electrophilic fluorination or nucleophilic substitution. For example, fluorination of a hydroxyl group using diethylaminosulfur trifluoride (DAST) or related reagents .

- Step 3 : Stereoselective amination at the 3-position, often employing Mitsunobu conditions or enzymatic resolution to ensure (3R,4S) configuration .

- Step 4 : Deprotection and purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) . Critical reagents include tert-butyl dicarbonate, DAST, and triphenylphosphine. Reaction conditions (e.g., THF, 60°C) are optimized for yield and enantiomeric excess .

Q. What analytical methods are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups and stereochemistry. For example, fluorination shifts proton signals downfield (δ 4.3–5.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] = 245.18) .

- Chiral HPLC : Ensures enantiomeric purity (>98% ee) using columns like Chiralpak IA/IB .

- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

Contradictions (e.g., unexpected F NMR shifts) may arise from conformational flexibility or solvent effects. Strategies include:

- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximity of substituents .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and verifies stereoelectronic effects .

- Variable-Temperature NMR : Identifies dynamic processes (e.g., ring puckering) causing signal splitting .

Q. What is the impact of stereochemistry (3R,4S) on biological activity in drug discovery?

The (3R,4S) configuration enhances target binding via:

- Hydrogen Bonding : The amino group interacts with Asp/Glu residues in enzymes (e.g., kinase active sites).

- Fluorine Effects : The 4-fluoro group improves metabolic stability and modulates lipophilicity (LogP ~2.0) . Studies on kinase inhibitors show a 10–100× potency increase compared to (3S,4R) diastereomers due to optimal spatial alignment with hydrophobic pockets .

Q. How can reaction yields be optimized for large-scale synthesis?

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., fluorination) .

- Catalytic Asymmetric Amination : Reduces racemization (e.g., using chiral palladium catalysts) .

- DoE (Design of Experiments) : Identifies critical parameters (temperature, stoichiometry) for Boc deprotection (e.g., TFA vs. HCl) . Typical yields range from 60–85% after optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.